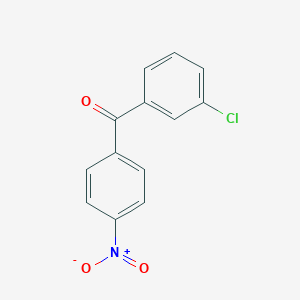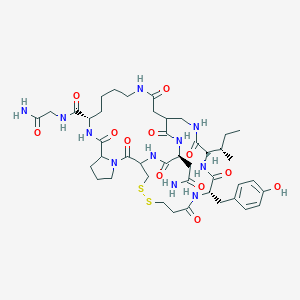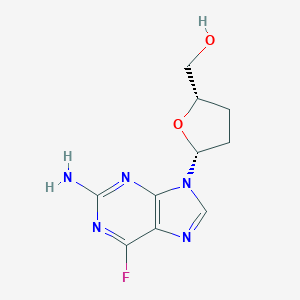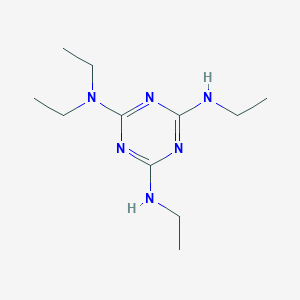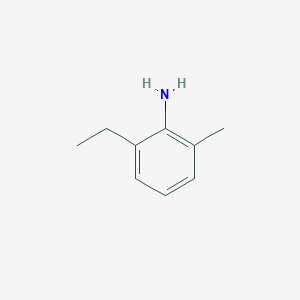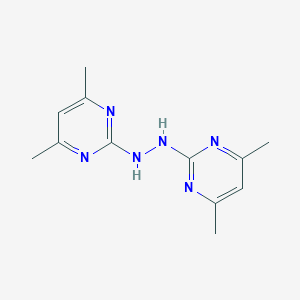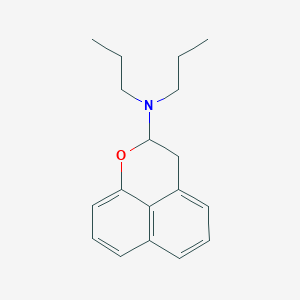
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene, commonly known as DPA, is a fluorescent molecule that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has unique optical properties that make it useful in a variety of applications.
Mechanism Of Action
The mechanism of action of DPA is not fully understood, but it is believed to involve the chelation of metal ions. DPA has a nitrogen and an oxygen atom that can coordinate with metal ions, forming a complex that is fluorescent.
Biochemical And Physiological Effects
DPA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and can be used in live-cell imaging experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of DPA is its high selectivity for certain metal ions. This makes it useful in a variety of applications, such as the detection of metal ions in biological samples. However, one limitation of DPA is its low quantum yield, which can make it difficult to detect in some experiments.
Future Directions
There are several future directions for the use of DPA in scientific research. One possible direction is the development of new fluorescent probes based on DPA. These probes could have improved optical properties and selectivity for certain metal ions. Another direction is the use of DPA in the development of new biosensors for the detection of metal ions in environmental and clinical samples. Finally, DPA could be used in the development of new imaging techniques for the detection of metal ions in living organisms.
In conclusion, DPA is a unique fluorescent molecule that has been widely used in scientific research. Its high selectivity for certain metal ions makes it useful in a variety of applications, and there are several future directions for its use in scientific research.
Synthesis Methods
DPA can be synthesized using a simple two-step process. The first step involves the reaction of dipropylamine with 2-chloro-1,3-dimethylimidazolinium chloride to form 2-dipropylamino-1,3-dimethylimidazolinium chloride. The second step involves the reaction of this intermediate with 1,2-epoxyoctane to form DPA.
Scientific Research Applications
DPA has been used in a variety of scientific research applications. One of the most common uses of DPA is as a fluorescent probe for the detection of metal ions. DPA has a high affinity for certain metal ions, such as zinc and copper, and can be used to detect their presence in biological samples.
properties
CAS RN |
132766-67-7 |
|---|---|
Product Name |
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene |
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N,N-dipropyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine |
InChI |
InChI=1S/C18H23NO/c1-3-11-19(12-4-2)17-13-15-9-5-7-14-8-6-10-16(20-17)18(14)15/h5-10,17H,3-4,11-13H2,1-2H3 |
InChI Key |
NWRZBSLJIXDGFG-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
Canonical SMILES |
CCCN(CCC)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
synonyms |
2-dipropylamino-1-oxa-2,3-dihydro-1H-phenalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



